molecular formula C10H16O3 B2588685 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde CAS No. 2411221-15-1

7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde

Cat. No.: B2588685
CAS No.: 2411221-15-1
M. Wt: 184.235
InChI Key: IQUFARFOXJSBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethoxyspiro[33]heptane-2-carbaldehyde is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring, with two methoxy groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of methoxy groups and the aldehyde functionality. One common approach is the cyclization of suitable precursors under acidic or basic conditions, followed by methoxylation and oxidation reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as cyclization, methoxylation, and oxidation, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 7,7-Dimethoxyspiro[3.3]heptane-2-carboxylic acid.

    Reduction: 7,7-Dimethoxyspiro[3.3]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde is not well-defined due to its relatively recent introduction into research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • 6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
  • 2-Oxa-1-azaspiro[3.3]heptane derivatives

Comparison: 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain research contexts, such as increased stability or reactivity under specific conditions.

Properties

IUPAC Name

7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUFARFOXJSBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC12CC(C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.